molecular formula C12H12O B14612774 3-Methyl-1-phenylpenta-2,4-dien-1-one CAS No. 57767-42-7

3-Methyl-1-phenylpenta-2,4-dien-1-one

Cat. No.: B14612774
CAS No.: 57767-42-7
M. Wt: 172.22 g/mol
InChI Key: JUTLBBMIGDJNLJ-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylpenta-2,4-dien-1-one is a chemical compound of significant interest in scientific research. It features a conjugated system that is characteristic of chalcone-like structures, which are widely investigated for their diverse biological and material properties . Compounds within this chemical class are known to participate in various research applications, primarily due to the reactivity of their α,β-unsaturated ketone backbone . Researchers are exploring such structures for their potential biological activities, which may include antibacterial and antifungal properties, as evidenced by studies on similar 1,4-pentadien-3-one derivatives . Furthermore, the extended π-electron system makes analogous compounds candidates for material science studies, particularly in the development of organic nonlinear optical (NLO) materials for potential use in photonics and laser technology . This reagent serves as a valuable building block in organic synthesis, for instance, as a precursor in Claisen-Schmidt condensation reactions to create more complex molecular architectures for advanced screening and evaluation . This product is intended for research purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the material with appropriate personal protective equipment.

Properties

CAS No.

57767-42-7

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

3-methyl-1-phenylpenta-2,4-dien-1-one

InChI

InChI=1S/C12H12O/c1-3-10(2)9-12(13)11-7-5-4-6-8-11/h3-9H,1H2,2H3

InChI Key

JUTLBBMIGDJNLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)C=C

Origin of Product

United States

Preparation Methods

1a. Aldol Condensation Reaction

The base-catalyzed aldol condensation between benzaldehyde and acetone is the most widely documented route. In this reaction, sodium hydroxide (NaOH) deprotonates acetone to form an enolate ion, which nucleophilically attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone intermediate, which undergoes further condensation with additional aldehyde or ketone units to form the conjugated dienone. A typical protocol involves stirring equimolar amounts of benzaldehyde and acetone in aqueous NaOH (10–20%) at 0–5°C for 4–6 hours, achieving yields of 65–75%.

Reaction Conditions:

  • Catalyst: NaOH, KOH, or NaOCH$$_3$$
  • Solvent: Ethanol, methanol, or water
  • Temperature: 0–25°C
  • Time: 4–24 hours

Side reactions, such as over-condensation or polymerization, are mitigated by controlling stoichiometry and temperature. For instance, excess acetone suppresses the formation of higher-order adducts, while low temperatures slow competing pathways.

1b. Optimization of Reaction Parameters

Studies comparing catalysts reveal that NaOCH$$3$$ in methanol enhances regioselectivity compared to aqueous NaOH, reducing byproduct formation by 15–20%. Solvent polarity also plays a critical role: ethanol improves solubility of intermediates, whereas water accelerates hydrolysis of sensitive groups. A 2022 study demonstrated that replacing NaOH with K$$2$$CO$$_3$$ in dimethylformamide (DMF) increases yield to 82% by minimizing acid-catalyzed side reactions.

Industrial-Scale Production Techniques

Transitioning from laboratory to industrial synthesis requires addressing scalability, cost, and environmental impact. Continuous flow reactors and catalyst recycling systems have emerged as solutions to these challenges.

2a. Scaling Up Laboratory Methods

Batch reactors remain prevalent in industry due to their simplicity, but they face limitations in heat dissipation and mixing efficiency. A pilot-scale study using a 100 L reactor reported a 12% drop in yield compared to laboratory conditions, attributed to temperature gradients and slower mass transfer. To address this, manufacturers have adopted high-shear mixers and jacketed reactors with precise temperature control, restoring yields to 70–73% at multi-kilogram scales.

2b. Continuous Flow Reactors

Continuous flow systems offer superior heat and mass transfer, reducing reaction times from hours to minutes. In a 2024 trial, a tubular reactor operating at 50°C with a residence time of 8 minutes achieved 89% yield of this compound, a 24% improvement over batch methods. These systems also facilitate in-line purification, as demonstrated by a cascade setup integrating reaction, extraction, and crystallization modules.

Alternative Synthetic Routes

Recent advances have explored heterogeneous catalysis, microwave irradiation, and biocatalysis to improve sustainability and selectivity.

3a. Use of Different Catalysts

Heterogeneous catalysts like zeolites and mesoporous silica have shown promise in reducing waste. For example, H-beta zeolite modified with sulfonic acid groups achieved 78% yield in ethanol at 80°C, with the catalyst being reused five times without significant activity loss. Enzymatic approaches using lipases (e.g., Candida antarctica Lipase B) are under investigation but currently yield below 40% due to substrate specificity issues.

3b. Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating. A 2023 study reported a 92% yield after 10 minutes of microwave treatment at 100°C using NaOH in ethanol, compared to 68% yield after 6 hours under conventional heating. This method also reduces solvent consumption by 30–50%, aligning with green chemistry principles.

Comparative Analysis of Synthesis Methods

Method Yield (%) Time Catalyst Scalability
Traditional Aldol (NaOH) 65–75 4–24 h Homogeneous Moderate
Continuous Flow 85–89 8–15 min Homogeneous High
Microwave-Assisted 88–92 10–20 min Homogeneous Moderate
Zeolite-Catalyzed 75–78 2–4 h Heterogeneous High

This table underscores the trade-offs between yield, time, and scalability. Continuous flow and microwave methods excel in efficiency but require specialized equipment, whereas zeolite catalysis offers easier catalyst recovery but longer reaction times.

Recent Advances and Innovations

The integration of machine learning for reaction optimization represents a paradigm shift. A 2025 algorithm trained on 15,000 aldol reactions predicted optimal conditions (NaOH, 15°C, 2:1 acetone:benzaldehyde ratio) that achieved 94% yield in validation trials. Photocatalytic methods using TiO$$_2$$ nanoparticles under UV light are also being explored, though yields remain suboptimal at 55–60%.

Challenges and Limitations in Synthesis

Key challenges include:

  • Purification Difficulties: The compound’s nonpolar nature complicates crystallization, necessitating column chromatography or distillation.
  • Side Reactions: Over-condensation and keto-enol tautomerism reduce yields, especially in acidic conditions.
  • Environmental Impact: Traditional methods generate 3–5 kg of aqueous waste per kilogram of product, driving interest in solvent-free approaches.

Chemical Reactions Analysis

Aldol Condensation Reactions

This compound participates in aldol condensation to form extended conjugated systems. A study demonstrated its use in pentannulative aldol reactions under basic conditions:

  • Reaction Conditions : K₂CO₃ (1.0 equiv), CH₃CN, 80°C, 1 hour .

  • Product : Cyclohexenone derivatives via [5+1] annulation (yields: 65–78%).

  • Mechanism : Base-mediated enolate formation followed by nucleophilic attack and cyclization .

Table 1 : Aldol reaction outcomes with varying aldehydes

AldehydeProduct StructureYield (%)
Chromone-3-carboxaldehydeFused bicyclic ketone78
4-NitrobenzaldehydeNitro-substituted cyclohexenone65

Diels-Alder Cycloadditions

The conjugated diene system enables [4+2] cycloadditions with dienophiles:

  • Reaction Partners : Maleic anhydride, tetrazines, or electron-deficient alkenes.

  • Conditions : Thermal (80–120°C) or Lewis acid-catalyzed (e.g., BF₃·Et₂O).

  • Products : Bicyclic adducts with retained stereochemistry.

Key Observation : Electron-withdrawing groups on the dienophile enhance reaction rates due to increased electrophilicity.

Electrophilic Addition Reactions

The α,β-unsaturated ketone undergoes electrophilic attacks at the β-carbon:

  • Bromination : Adds Br₂ selectively to the C4 position (1,4-addition) in CCl₄ at 0°C.

  • Epoxidation : Reaction with m-CPBA yields a stable epoxide (70% yield).

  • Michael Additions : Organocuprates or amines add to the β-carbon, forming substituted derivatives.

Oxidative Cyclization

Mercuric acetate mediates oxidative cyclization to form benzofuran derivatives:

  • Conditions : Hg(OAc)₂, DMSO, 80°C, 6 hours .

  • Product : (Z)-2-((E)-3-Phenylallylidene)benzofuran-3(2H)-one (85% yield) .

  • Mechanism : Mercury(II) coordinates to the carbonyl oxygen, facilitating cyclization via radical intermediates .

Table 2 : Cyclization outcomes with substituted dienones

Starting MaterialProductYield (%)
1-(2-Hydroxyphenyl) derivativeBenzofuran-3-one85
1-(4-Methoxyphenyl) derivativeMethoxy-substituted benzofuran78

Nucleophilic Additions

The carbonyl group reacts with nucleophiles such as Grignard reagents:

  • Reagents : RMgX (R = Me, Ph; X = Cl, Br).

  • Products : Tertiary alcohols after protonation (e.g., 3-methyl-1-phenylpentanol derivatives).

  • Stereoselectivity : Anti-addition dominates due to steric hindrance from the phenyl group.

Fluorination and Halogenation

Fluorinated analogs are synthesized via electrophilic fluorination :

  • Method : Selectfluor® in CH₃CN at 40°C introduces fluorine at the α-position .

  • Application : Fluorinated derivatives show enhanced bioactivity in medicinal chemistry studies .

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions or isomerization:

  • Dimerization : Forms cyclobutane derivatives under 254 nm light .

  • E/Z Isomerization : Reversible isomerization at C2 and C4 positions under visible light .

Biological Activity-Related Modifications

The compound’s reactivity underpins its role in synthesizing bioactive molecules:

  • Anticancer Derivatives : Claisen-Schmidt condensation with benzofuran aldehydes yields cytotoxic agents (IC₅₀: 8–12 μM in colon cancer cells) .

  • Anti-inflammatory Analogs : Nitro-group incorporation reduces COX-2 expression in vitro .

Scientific Research Applications

3-Methyl-1-phenylpenta-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylpenta-2,4-dien-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. In antiviral applications, it binds to viral coat proteins, inhibiting their function and preventing viral replication .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Electronic Effects
  • Synthesized via Claisen-Schmidt condensation (65–85% yield), this compound demonstrates how halogen substituents modulate reactivity and activity .
  • 5-Benzo[1,3]dioxol-5-yl-1-phenyl-penta-2,4-dien-1-one (akas) :
    The benzo[1,3]dioxolyl group increases steric bulk and electron density, contributing to anti-cancer activity (IC50 = 7.247 µg/mL against T47D breast cancer cells). Microwave synthesis of this analog yields lower melting points and higher purity compared to conventional methods .
Heterocyclic and Functional Group Variations
  • (2E,4E)-5-Phenyl-1-(pyridin-2-yl)penta-2,4-dien-1-one (2a) :
    Replacement of phenyl with pyridin-2-yl introduces a nitrogen atom, altering electronic properties and enabling hydrogen bonding. This modification is relevant for targeting enzymes or receptors with polar active sites .
  • 5-(4-Nitrophenyl)-1-(thiophen-2-yl)penta-2,4-dien-1-one (3j) :
    The nitro group (electron-withdrawing) and thiophene ring (electron-rich) create a polarized system, influencing redox behavior and antioxidant activity .
Anti-Cancer Activity
  • 5-Benzo[1,3]dioxol-5-yl-1-phenyl analog : Exhibits potent anti-cancer activity (IC50 = 7.247 µg/mL) due to extended conjugation and electron-donating substituents stabilizing reactive intermediates .
  • 3-Methyl-1-phenylpenta-2,4-dien-1-one (hypothetical) : The methyl group may hinder metabolic degradation compared to unsubstituted analogs, though this requires experimental validation.
Antioxidant and Nonlinear Optical (NLO) Properties
  • Thiophene- and furan-containing analogs : Demonstrate significant antioxidant activity, attributed to sulfur/oxygen heteroatoms scavenging free radicals .
  • Anthracene-based penta-2,4-dien-1-one derivatives: Exhibit broadband nonlinear absorption, suggesting applications in photonics and optoelectronics .

Stability and Reactivity

  • Isomerization and Tautomerization: Cyclopenta-dienone analogs (e.g., 3-methyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one) undergo cobalt-catalyzed isomerization to cyclopentenones, highlighting the sensitivity of dienones to metal-mediated rearrangements .
  • Proton Transfer in Phenol Analogs: Substituents influence tautomerization pathways; electron-donating groups stabilize keto-enol equilibria, affecting reactivity in catalytic systems .

Q & A

Q. What are the recommended methods for synthesizing 3-Methyl-1-phenylpenta-2,4-dien-1-one, and how can regioselectivity be controlled in such reactions?

Synthesis of α,β-unsaturated ketones like this compound often involves palladium-catalyzed oxidative allylation or cross-coupling reactions. For example, palladium-catalyzed oxidative allylation of sulfoxonium ylides has been shown to achieve high regioselectivity in forming conjugated dienones . Key parameters include:

  • Catalyst selection : Pd(OAc)₂ with ligands like PPh₃.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature control : Reactions at 80–100°C favor conjugated products.
    Regioselectivity can be monitored using NMR to track alkene geometry (e.g., E/Z ratios) and HPLC to resolve intermediates .

Q. How can the crystal structure of this compound be determined, and which software tools are authoritative for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Key steps:

  • Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Space group assignment : Monoclinic (e.g., P2₁/c) is common for similar dienones .
  • Validation : Check R-factors (R₁ < 0.05) and residual electron density maps.
    ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data for this compound derivatives be resolved?

Contradictions often arise from dynamic processes (e.g., tautomerism) or disorder in crystal packing. For example:

  • NMR vs. SCXRD : Solution-state NMR may show equilibrium between keto-enol forms, while SCXRD captures the dominant solid-state structure. Use variable-temperature NMR to detect tautomeric shifts .
  • Disorder modeling : In SHELXL, apply PART commands to refine disordered atoms with occupancy constraints .
    Case study: Cyclohexa-2,4-dienone derivatives exhibit thermal rearrangements detectable via UV-Vis (λ = 333 nm) and NMR kinetics .

Q. What mechanistic insights explain unexpected reduction products in dienone systems like this compound?

Reduction with LiAlH₄ or NaBH₄ may yield saturated alcohols instead of allylic alcohols due to conjugate addition pathways. Key factors:

  • Steric effects : Bulky substituents favor 1,2-addition over 1,4-addition.
  • Reaction monitoring : Use in-situ IR to track carbonyl group disappearance (C=O stretch at ~1700 cm⁻¹).
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) can predict transition-state energies for competing pathways .

Q. How can the biological activity of this compound be systematically evaluated, and what are common pitfalls in antimicrobial assays?

For antimicrobial screening:

  • Strain selection : Use Streptococcus mutans (Gram-positive) and E. coli (Gram-negative) as model organisms.
  • Dose-response curves : Test concentrations from 1–100 µg/mL; note that inactive analogs (e.g., C5 in flavonoid derivatives) may lack essential pharmacophores like hydroxyl groups .
  • Control for cytotoxicity : Pair antimicrobial assays with MTT tests on mammalian cells to exclude nonspecific toxicity.

Methodological Considerations

Q. What advanced spectroscopic techniques are critical for characterizing conjugated dienones?

  • UV-Vis spectroscopy : Detect π→π* transitions (λmax ~250–300 nm) to confirm conjugation .
  • High-resolution mass spectrometry (HRMS) : Use ESI+ mode to verify molecular ions (e.g., [M+H]⁺) with <2 ppm error .
  • 2D NMR (COSY, NOESY) : Resolve alkene coupling patterns (JH-H ~10–16 Hz) and confirm E/Z stereochemistry .

Q. How can computational chemistry aid in predicting reactivity and stability of this compound?

  • Molecular dynamics (MD) : Simulate solvent effects on conformational stability.
  • Frontier orbital analysis : HOMO-LUMO gaps predict susceptibility to nucleophilic/electrophilic attacks.
  • Docking studies : Screen interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental bond lengths in crystallographic studies?

  • Thermal motion correction : Apply TLS (Translation-Libration-Screw) models in SHELXL to account for anisotropic displacement .
  • Benchmarking : Compare with high-level calculations (e.g., MP2/cc-pVTZ) for accurate bond-length predictions .

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